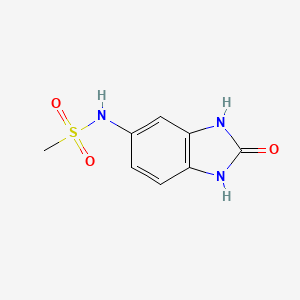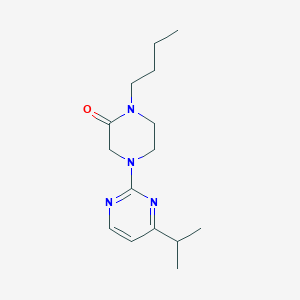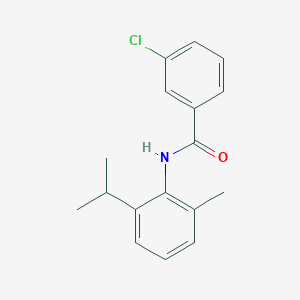![molecular formula C14H15N3O2 B5683682 N-{4-[(4,6-dimethyl-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B5683682.png)
N-{4-[(4,6-dimethyl-2-pyrimidinyl)oxy]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(4,6-dimethyl-2-pyrimidinyl)oxy]phenyl}acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of pyrimidine-based compounds and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of DPA is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cell proliferation and inflammation. DPA also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
DPA has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which helps to protect cells from oxidative stress. DPA has also been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activity of enzymes involved in inflammation. Additionally, DPA has been found to improve cognitive function and reduce anxiety-like behavior in animal models.
実験室実験の利点と制限
One of the main advantages of using DPA in lab experiments is its high purity and stability. DPA has been synthesized using a reliable method, which ensures consistent results. Additionally, DPA has shown promising results in various studies, which makes it a good candidate for further research. However, one of the limitations of using DPA is its relatively high cost compared to other compounds.
将来の方向性
There are several future directions for research on DPA. One area of interest is its potential use in the treatment of cancer. Further studies are needed to investigate the efficacy of DPA in different types of cancer and to identify the optimal dosage and treatment duration. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Studies are needed to investigate the effects of DPA on different aspects of cognitive function and to determine the optimal treatment regimen. Additionally, further studies are needed to investigate the safety and toxicity of DPA in humans.
合成法
The synthesis of DPA involves the reaction of 4-aminophenol with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with acetic anhydride to yield DPA. This method has been optimized to achieve high yields and purity of DPA.
科学的研究の応用
DPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, DPA has shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also shown neuroprotective effects by reducing oxidative stress and improving cognitive function in animal models of neurodegenerative diseases.
特性
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-8-10(2)16-14(15-9)19-13-6-4-12(5-7-13)17-11(3)18/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWPOEISPCGTJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4,6-dimethyl-2-pyrimidinyl)oxy]phenyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5683604.png)

![(2R,3S)-3-amino-4-oxo-4-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-butanol dihydrochloride](/img/structure/B5683611.png)

![3-[2-oxo-2-(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)ethyl]-2,4-imidazolidinedione](/img/structure/B5683640.png)
![2-[(4,6-diethoxy-1,3,5-triazin-2-yl)amino]-2-methyl-1-propanol](/img/structure/B5683641.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5683645.png)
![4-{1-cyclohexyl-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683651.png)
![3,5-dimethyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5683661.png)

![2-methoxy-N-({5-[(4-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)acetamide](/img/structure/B5683674.png)

![3-(1H-imidazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5683692.png)
![4-[2-(3,4-dimethoxyphenyl)ethanethioyl]morpholine](/img/structure/B5683698.png)